(1R,2R)-2-aminocyclohexane-1-carboxamide
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Overview
Description
rac-(1R,2R)-2-Aminocyclohexanecarboxamide is a chiral compound with significant interest in various scientific fields. It is a derivative of cyclohexane, featuring an amino group and a carboxamide group attached to the cyclohexane ring. The compound’s unique stereochemistry, with both substituents in the (1R,2R) configuration, makes it a valuable subject for research in stereochemistry and its applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-Aminocyclohexanecarboxamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and carboxamide groups.
Carboxylation: The carboxamide group is introduced through a carboxylation reaction, where the intermediate product reacts with a carboxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of rac-(1R,2R)-2-Aminocyclohexanecarboxamide may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-2-Aminocyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
rac-(1R,2R)-2-Aminocyclohexanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and protein folding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-Aminocyclohexanecarboxamide involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects or other outcomes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2R)-2-(oxolan-2-yl)cyclopropan-1-amine
Uniqueness
rac-(1R,2R)-2-Aminocyclohexanecarboxamide stands out due to its specific stereochemistry and the presence of both amino and carboxamide groups. This combination of features makes it particularly useful in stereochemical studies and applications requiring precise molecular interactions.
Properties
IUPAC Name |
(1R,2R)-2-aminocyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNKJRKPVQVDJW-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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